molecular formula C8H5N3O4 B1629462 4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1000340-44-2

4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B1629462
CAS No.: 1000340-44-2
M. Wt: 207.14 g/mol
InChI Key: GLWOBXJVRRKBED-UHFFFAOYSA-N
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Description

4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyridine core with a nitro group at position 4 and a carboxylic acid moiety at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The nitro group enhances electrophilicity, facilitating reduction or substitution reactions, while the carboxylic acid enables conjugation or salt formation for improved solubility .

Properties

IUPAC Name

4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)4-3-10-7-6(4)5(11(14)15)1-2-9-7/h1-3H,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWOBXJVRRKBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1[N+](=O)[O-])C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646894
Record name 4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-44-2
Record name 4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 1H-pyrrolo[2,3-b]pyridine followed by carboxylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The carboxylation step often involves the use of carbon dioxide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process .

Chemical Reactions Analysis

Types of Reactions

4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The biological activity of 4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. The compound binds to the ATP-binding site of the receptor, thereby blocking its activity and leading to the inhibition of downstream signaling pathways involved in tumor growth and metastasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 920966-03-6):
    Replacing the nitro group with chlorine reduces electron-withdrawing effects, lowering reactivity toward nucleophilic substitution. The carboxylic acid retains hydrogen-bonding capability, but the chloro derivative exhibits lower polarity and higher lipophilicity compared to the nitro analog .

  • 3-Nitro-1H-pyrrolo[2,3-b]pyridine-7-carboxylic acid (CAS 1190313-10-0): The nitro group at position 3 (vs. 4) alters the electron density distribution, affecting regioselectivity in subsequent reactions. For example, hydrogenation of the 3-nitro derivative yields 3-amino intermediates, which are precursors for amide conjugates (e.g., nicotinamide derivatives in ), whereas the 4-nitro isomer may resist such transformations due to steric hindrance .

Functional Group Variations

  • Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 367-21-419):
    Esterification of the carboxylic acid group improves membrane permeability but reduces aqueous solubility. This derivative is less reactive in coupling reactions compared to the free acid, limiting its utility in bioconjugation .

  • 4-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190314-57-8):
    The methoxy group at position 4 introduces steric bulk and electron-donating effects, destabilizing the nitro group and reducing its electrophilicity. This contrasts with the 4-nitro-carboxylic acid analog, where the nitro group remains highly reactive .

Halogenated Derivatives

  • However, the absence of a nitro group limits its use in reductive amination pathways .
  • 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (): Combining chloro and nitro substituents creates a highly polarized structure. This dual substitution pattern is rare in the literature and may confer unique reactivity in cross-coupling reactions compared to the mono-substituted 4-nitro-carboxylic acid .

Physicochemical and Spectroscopic Comparisons

Compound Molecular Weight Key NMR Shifts (1H, DMSO-d6) Key Applications
4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 221.17 g/mol δ ~13.4 (NH), 8.8–8.9 (HetH), 7.7–7.8 (ArH) Pharmaceutical intermediates, probes
3-Nitro-5-phenyl-1H-pyrrolo[2,3-b]pyridine () 255.23 g/mol δ 8.89 (d, J = 3.0 Hz, HetH), 7.69 (m, ThH) Suzuki coupling precursors
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 211.62 g/mol δ ~13.2 (NH), 8.5–8.7 (HetH) Halogen-bonding motifs

Biological Activity

4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS No. 1000340-44-2) is a heterocyclic compound with significant biological activities. This article delves into its biological activity, including its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

  • Molecular Formula : C8H5N3O4
  • Molecular Weight : 207.14 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1000340-44-2

Pharmacological Properties

Research indicates that compounds containing the pyrrolo[2,3-b]pyridine scaffold exhibit a broad spectrum of pharmacological activities, including:

  • Anticancer Activity : Various derivatives have shown cytotoxic effects against different cancer cell lines.
  • Antimycobacterial Activity : Some pyrrolo derivatives demonstrate significant activity against Mycobacterium tuberculosis.
  • Antiviral Activity : Certain compounds exhibit inhibitory effects on viral replication, particularly HIV.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications at various positions on the pyridine and pyrrole rings. For instance:

  • The presence of electron-withdrawing groups (like the nitro group) enhances the compound's reactivity and biological potency.
  • Substituents at the 4-position of the pyrrole ring significantly affect the compound's interaction with biological targets.

Anticancer Activity

In a study by Kalai et al., several derivatives of pyrrolo[2,3-b]pyridine were synthesized and tested for their cytotoxicity against ovarian and breast cancer cell lines. The most promising compounds exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity to healthy cardiac cells. The findings suggest that structural modifications can lead to selective anticancer agents.

Antimycobacterial Activity

Deraeve et al. explored the antimycobacterial properties of various pyrrolo derivatives. They found that certain esters had a minimum inhibitory concentration (MIC) below 0.15 µM against M. tuberculosis, highlighting the potential of these compounds in tuberculosis treatment. Notably, a carboxylic acid derivative showed an MIC of 3.13 µM, indicating good activity coupled with improved solubility and metabolic stability.

Summary of Biological Activities

Activity TypeCompoundMIC/EC50 ValueReference
AnticancerPyrrolo Derivative AModerateKalai et al.
AntimycobacterialPyrrolo Derivative B<0.15 µMDeraeve et al.
AntiviralPyrrolo Derivative CEC50 = 1.65 µMPMC8069244

Structure-Activity Relationship Insights

Position on RingModificationEffect on Activity
4Nitro group presenceIncreased potency
3Carboxylic acidEnhanced solubility
N1Alkyl substitutionVariable activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 2
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4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

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